FLUORAD FC-100

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluorad FC-100 is a fluorosurfactant that is widely used in scientific research applications. It is a nonionic surfactant that is commonly used to reduce the surface tension of water-based solutions. This compound is a versatile surfactant that has a wide range of applications in various fields, including biology, chemistry, and materials science.

Scientific Research Applications

OLED Performance Enhancement

Anode Stabilization in OLEDs : A study by Yang et al. (2007) explored the efficacy of a thin fluoro-acrylic polymer, specifically commercial fluoropolymer FC-722 (Fluorad™ of 3M), as an anode stabilizer on the lifetime of OLEDs. The incorporation of a 1 nm thick fluoropolymeric film on indium–tin oxide (ITO) showed identical brightness and efficiency behavior compared to devices without this layer but exhibited improved operational stability. This improvement was attributed to the fluoropolymer layer's ability to smooth the ITO surface, which is crucial for reducing voltage increases at the onset of constant-current driving. This finding underscores the potential of FLUORAD FC-100 derivatives in extending the operational lifespan of OLEDs through surface modification techniques that enhance anode stability (Yang et al., 2007).

Microfabrication and Protein Patterning

Micro Protein Patterning : Lee et al. (2004) investigated micro protein patterning using fluorocarbon (FC) thin films, including 3M’s Fluorad™, through a lift-off process aimed at preventing nonspecific binding of proteins. The study found that FC films, particularly CYTOP™, compared to Fluorad™, exhibited better biochemical resistance and preserved surface properties after repeated modifications for protein patterning. This method facilitated the fabrication of micron-scale protein patterns on surfaces, highlighting the utility of this compound in precise biochemical applications where minimizing nonspecific interactions is critical (Lee et al., 2004).

Mechanism of Action

Target of Action

FLUORAD FC-100 is a general-purpose amphoteric surfactant . It primarily targets surfaces and interfaces in various systems, including aqueous solutions, coatings, and substrates . Its role is to lower surface tension, enhance wetting, and improve leveling .

Mode of Action

This compound interacts with its targets by substituting at least one hydrogen atom along the carbon backbone that makes up the hydrophobic part of the surfactant with fluorine . This substitution leads to surfactant molecules of unusually low surface tension, imparting excellent leveling effectiveness . It is highly effective in solutions having a neutral pH, particularly those with a high electrolyte content .

Biochemical Pathways

It’s known that fluorinated surfactants like this compound can influence the properties of various systems, including paints, wood stains and sealers, caulks, adhesives, waxes, polishes, cleaners, and metal plating .

Pharmacokinetics

It’s known that fluorinated surfactants are characterized by high chemical and thermal stability .

Result of Action

The action of this compound results in several beneficial effects. For instance, in paints, it can reduce foam, improve open time, gloss, blocking, and impart resistance to dirt pick-up at low concentration . In wood stains and sealers, it can eliminate voids and surface defects caused by entrapped bubbles during mixing application . In cleaners, it results in less residue, faster drying, and no streaking or haze .

Action Environment

The action of this compound is influenced by environmental factors. It has broad environmental capability and is stable in various conditions . It is highly effective in solutions having a neutral pH, particularly those with a high electrolyte content .

Safety and Hazards

Biochemical Analysis

Cellular Effects

FLUORAD FC-100 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its surfactant properties allow it to modify cell membrane dynamics, affecting the function of membrane-bound proteins and receptors. Studies have shown that this compound can enhance the permeability of cell membranes, facilitating the uptake of other molecules . This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, altering their conformation and activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its high chemical stability, which allows it to maintain its activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, affecting its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell morphology and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the stability of biomolecules. At high doses, it can exhibit toxic effects, including hepatomegaly, renal hypertrophy, and cytoplasmic vacuolation . These adverse effects highlight the importance of determining the optimal dosage for specific applications to avoid toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific transporters on cell membranes, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, affecting its localization and activity. This distribution is crucial for its function in various biochemical processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cell membrane, cytoplasm, or organelles such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity, as it allows this compound to interact with specific biomolecules and exert its effects on cellular function.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of FLUORAD FC-100 involves the reaction of perfluorooctyl iodide with potassium fluoride in the presence of a phase transfer catalyst.", "Starting Materials": [ "Perfluorooctyl iodide", "Potassium fluoride", "Phase transfer catalyst" ], "Reaction": [ "Add perfluorooctyl iodide and potassium fluoride to a reaction vessel", "Add phase transfer catalyst to the reaction mixture", "Stir the reaction mixture at a temperature of 80-100°C for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |

| 147335-40-8 | |

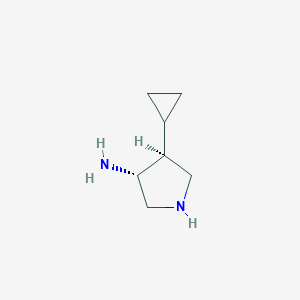

Molecular Formula |

C8H15N3.2HBr |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.